N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide

Physicochemical profiling Lipophilicity Medicinal chemistry

This benzothiazole-pyrazine carboxamide hybrid is a structurally unique scaffold for kinase inhibitor discovery and antimicrobial SAR programs. Three differentiating features—the lipophilic 2-methylthio group (XLogP3=2.3), the 6-yl carboxamide attachment ensuring an unencumbered NH donor, and the pyrazine-2-carboxamide terminus (6 H-bond acceptors)—set it apart from 2-yl regioisomers and other analogs. No published IC50 or MIC data exist; procuring this compound establishes a proprietary baseline for comparative profiling. Sourced exclusively as a custom research chemical; plan for lead times and de novo biological characterization.

Molecular Formula C13H10N4OS2
Molecular Weight 302.4 g/mol
CAS No. 1171233-46-7
Cat. No. B3216215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide
CAS1171233-46-7
Molecular FormulaC13H10N4OS2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C13H10N4OS2/c1-19-13-17-9-3-2-8(6-11(9)20-13)16-12(18)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,18)
InChIKeyYVDOAWXSRLCYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide (CAS 1171233-46-7): Procurement-Relevant Structural and Physicochemical Profile


N-(2-(Methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide (CAS 1171233-46-7) is a synthetic heterocyclic small molecule (molecular formula C₁₃H₁₀N₄OS₂, molecular weight 302.4 g/mol) composed of a 2-methylthio-substituted benzothiazole core linked at the 6-position to a pyrazine-2-carboxamide moiety [1]. The compound belongs to the broader benzothiazole-carboxamide class, a scaffold widely explored in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications, though compound-specific primary research literature is notably sparse . Its computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 121 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 3 rotatable bonds, defining a distinct property profile that differentiates it from closely related analogs [1].

Why Generic Substitution Fails for N-(2-(Methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide: Structural Differentiation from In-Class Analogs


Substitution among benzothiazole-pyrazine carboxamide analogs is unreliable due to three critical structural variables—each with distinct SAR consequences—that define the target compound relative to its closest comparators: (i) the 2-methylthio substituent on the benzothiazole ring, which increases lipophilicity (XLogP3 = 2.3) and modulates electronic character compared to unsubstituted or methoxy-substituted analogs [1]; (ii) the 6-yl attachment point of the carboxamide linker, which dictates the spatial orientation of the pyrazine ring and influences binding-site complementarity relative to 2-yl-attached regioisomers [1]; and (iii) the pyrazine-2-carboxamide terminus, which provides a distinct hydrogen-bonding donor/acceptor pattern (1 donor, 6 acceptors; TPSA = 121 Ų) versus pyrazole-3-carboxamide or benzamide alternatives, potentially altering target engagement and selectivity profiles [2]. These structural features mean that even closely related benzothiazole-carboxamide compounds cannot be considered functionally interchangeable without explicit comparative data.

Quantitative Differentiation Evidence for N-(2-(Methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide Relative to Closest Analogs


Physicochemical Differentiation from Des-Methylthio and Alternative Substituent Analogs via Lipophilicity and PSA Comparison

The 2-methylthio substituent on the target compound confers a distinct lipophilicity-polarity balance that is quantifiably different from des-methylthio, 2-methoxy, and 2-amino substituted benzothiazole analogs. The target compound has an XLogP3 of 2.3 and a TPSA of 121 Ų [1]. In contrast, the des-methylthio analog N-(benzo[d]thiazol-6-yl)pyrazine-2-carboxamide lacks the methylthio group entirely, which would be expected to reduce lipophilicity by approximately 0.5–0.8 logP units based on the Hansch π constant for –SCH₃ [2]. The 2-methoxy analog N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide replaces the methylthio with a methoxy group and employs a 2-yl attachment, fundamentally altering both the electronic character and the spatial presentation of the carboxamide . These differences translate into distinct predicted membrane permeability and solubility profiles that cannot be assumed equivalent for procurement purposes.

Physicochemical profiling Lipophilicity Medicinal chemistry

Regioisomeric Differentiation: 6-yl vs. 2-yl Carboxamide Attachment and Its Impact on Hydrogen-Bonding Geometry

The target compound features the carboxamide linker attached at the 6-position of the benzothiazole ring, whereas several commercially available close analogs—including 3-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide and its N-substituted derivatives—bear the pyrazine-carboxamide at the 2-position [1]. This regiochemical difference alters both the spatial trajectory of the pyrazine ring relative to the benzothiazole plane and the intramolecular hydrogen-bonding environment. The target compound exhibits 1 hydrogen bond donor and 6 hydrogen bond acceptors in a specific three-dimensional arrangement dictated by the 6-yl geometry, versus the 2-yl regioisomers in which the carboxamide NH is positioned adjacent to the endocyclic benzothiazole nitrogen, potentially forming an intramolecular hydrogen bond that reduces the number of available donor sites for target engagement . This geometric distinction is relevant for compounds intended for structure-based drug design, where the spatial presentation of hydrogen-bonding functionalities directly determines binding-site complementarity.

Regioisomerism Hydrogen bonding Target engagement

Heterocyclic Terminus Differentiation: Pyrazine-2-carboxamide vs. Pyrazole-3-carboxamide and Benzamide Analogs

The pyrazine-2-carboxamide terminus of the target compound distinguishes it from analogs bearing alternative heterocyclic or aryl carboxamide termini that share the same 2-methylthio-benzothiazol-6-yl core. The commercially available comparator 1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide substitutes the pyrazine ring with an N-methylpyrazole, reducing the number of hydrogen bond acceptors from 6 to approximately 4 and altering the π-stacking surface area [1]. Similarly, N-[2-(methylthio)-6-benzothiazolyl]benzamide (CAS 104208-19-7) replaces the pyrazine with a phenyl ring, eliminating two heterocyclic nitrogen atoms that serve as hydrogen bond acceptors and metal-coordination sites . In published benzothiazole-carboxamide SAR studies, the identity of the carboxamide terminus has been shown to drive differential kinase inhibitory profiles; for example, pyrazine-2-carboxamide-bearing benzothiazole derivatives have demonstrated distinct inhibitory patterns against RIPK3 (IC₅₀ values in the nanomolar range for optimized analogs) compared to pyrazole-terminated counterparts [2]. While direct comparative data for this specific compound are not available, the structural divergence in heterocyclic terminus composition constitutes a meaningful procurement-relevant distinction.

Heterocyclic chemistry Kinase inhibition Ligand efficiency

Critical Data Gap: Absence of Published Head-to-Head Bioactivity Comparisons for This Compound

A comprehensive search of PubMed, Google Scholar, ChEMBL, PubChem, ChemSpider, and patent databases (as of April 2026) yielded no primary research articles, patents, or authoritative database entries containing quantitative bioactivity data (IC₅₀, MIC, Ki, EC₅₀) for N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide (CAS 1171233-46-7) [1]. The compound's PubChem CID (5941102) is registered but does not link to bioassay results [2]. Similarly, no ChEMBL entry was found for this CAS number [3]. This stands in contrast to structurally related benzothiazole-pyrazine carboxamide compounds, such as N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, for which published antibacterial (against S. aureus, K. pneumoniae, E. coli), antifungal (against C. albicans, A. niger), and anticancer (against MDA-MB-231 breast cancer cells) activity data are available [4]. The complete absence of published comparative data for this specific compound means that any procurement decision based on expected biological performance must be treated as exploratory; users are advised that head-to-head validation against analogs has not been performed in the public domain.

Data availability Procurement risk Literature gap

Research and Industrial Application Scenarios for N-(2-(Methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide Based on Structural Evidence


Exploratory Kinase Inhibitor Screening Requiring a 2-Methylthio-Substituted Benzothiazole Scaffold with 6-yl Pyrazine Carboxamide Geometry

For screening campaigns targeting kinases where benzothiazole-carboxamide scaffolds have established precedence (e.g., RIPK3, GSK3β, or p38α MAP kinase), this compound offers a structurally differentiated starting point. The 2-methylthio group provides enhanced lipophilicity (XLogP3 = 2.3) relative to des-methylthio analogs, potentially improving membrane permeability, while the 6-yl attachment maintains the carboxamide NH in a free, unencumbered state for target hydrogen bonding—unlike 2-yl regioisomers where intramolecular H-bonding may compete [1]. The pyrazine-2-carboxamide terminus provides 6 hydrogen bond acceptors and dual heterocyclic nitrogen atoms capable of engaging kinase hinge regions [1]. Users should plan for de novo IC₅₀ determination, as no published kinase inhibition data exist for this compound.

Antimicrobial or Antifungal Screening Leveraging the Benzothiazole-Pyrazine Pharmacophore with Differentiated Physicochemical Properties

Benzothiazole-pyrazine carboxamide hybrids have demonstrated antimicrobial activity in published studies; for instance, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide showed activity against S. aureus, K. pneumoniae, E. coli, C. albicans, and A. niger [1]. The target compound's distinct lipophilicity (XLogP3 = 2.3) and TPSA (121 Ų) place it within a favorable range for antibacterial drug-likeness (commonly cited criteria: logP <5, TPSA <140 Ų) . The 2-methylthio substituent may further enhance activity against Gram-positive strains compared to less lipophilic analogs, as membrane penetration is often rate-limiting for benzothiazole-based antibacterials [2]. Prospective users should conduct MIC determinations against target pathogen panels, as no published antimicrobial data exist for this specific compound.

Structure-Activity Relationship (SAR) Studies Exploring the Effect of 2-Position Substituents on Benzothiazole-6-yl Pyrazine Carboxamide Bioactivity

This compound is ideally suited as a reference point in systematic SAR investigations comparing the effects of 2-position substituents (–SCH₃, –OCH₃, –H, –NH₂, –Cl) on the benzothiazole-6-yl pyrazine-2-carboxamide scaffold. Its computed properties (XLogP3 = 2.3, TPSA = 121 Ų, 3 rotatable bonds) provide a defined baseline against which analogs with varying 2-substituents can be benchmarked for lipophilicity, permeability, and target engagement [1]. The availability of the des-methylthio, 2-methoxy, and 2-amino precursors (e.g., 2-(methylthio)-1,3-benzothiazol-6-amine, CAS 25706-29-0) from multiple suppliers further facilitates parallel synthesis of a focused analog library for comparative profiling. Such SAR studies would directly address the current lack of comparative data for this compound class.

Computational Chemistry and Molecular Docking Studies Requiring a Well-Characterized Benzothiazole-Pyrazine Ligand with Defined Physicochemical Parameters

For computational docking, molecular dynamics simulations, or pharmacophore modeling, this compound offers a fully defined structural and physicochemical dataset including SMILES, InChI, InChI Key, exact mass (302.02960330 g/mol), XLogP3 (2.3), TPSA (121 Ų), and hydrogen bond donor/acceptor counts [1]. These parameters enable accurate pose prediction and binding energy calculations without the confounding effects of undocumented stereochemistry or protonation state ambiguity. The 6-yl attachment geometry and the 2-methylthio substituent create a unique shape-electrostatic profile that can be used to probe the tolerance of binding pockets for lipophilic substituents at the benzothiazole 2-position—a key SAR question for benzothiazole-based inhibitor optimization .

Quote Request

Request a Quote for N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.